molecular formula C11H8ClNO3S B8584460 1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)- CAS No. 219907-04-7

1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)-

Cat. No. B8584460
M. Wt: 269.70 g/mol
InChI Key: DYWRDLBMWOHXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)- is a useful research compound. Its molecular formula is C11H8ClNO3S and its molecular weight is 269.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

219907-04-7

Product Name

1-Propanone, 3-chloro-1-(5-nitrobenzo[b]thien-3-yl)-

Molecular Formula

C11H8ClNO3S

Molecular Weight

269.70 g/mol

IUPAC Name

3-chloro-1-(5-nitro-1-benzothiophen-3-yl)propan-1-one

InChI

InChI=1S/C11H8ClNO3S/c12-4-3-10(14)9-6-17-11-2-1-7(13(15)16)5-8(9)11/h1-2,5-6H,3-4H2

InChI Key

DYWRDLBMWOHXSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)C(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1 g (5.58×10−3 moles) of 5-nitrobenzo[b]thiophene and 0.65 ml (6.64×10−3 moles) of 2-chloropropionyl chloride dissolved in 40 ml of dry chloroform was added dropwise over 650 mg of aluminum trichloride, dissolved in 20 ml dry chloroform under a nitrogen atmosphere. The mixture was left to react for 24 hours at room temperature and an additional amount of 650 mg of aluminum trichloride and 0.65 ml of 2-chloropropionyl chloride was added. After 48 hours reaction 100 ml of HCl 1.5N were added, followed by decantation and the organic phase was subsequently washed with a dilute solution of NaHCO3, with H2O and with a saturated solution of NaCl. It was dried with Na2SO4, the solvent was removed and it was purified in a silica column using hexane/toluene (25:75) as mobile phase. Yield: 30%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
650 mg
Type
reactant
Reaction Step Three
Quantity
0.65 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

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